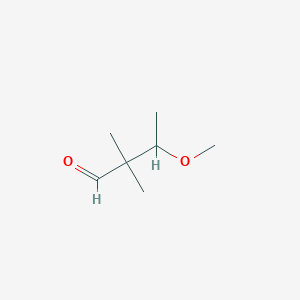

3-Methoxy-2,2-dimethylbutanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

3-methoxy-2,2-dimethylbutanal |

InChI |

InChI=1S/C7H14O2/c1-6(9-4)7(2,3)5-8/h5-6H,1-4H3 |

InChI Key |

KFSFVWOEHWHEPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(C)C=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 2,2 Dimethylbutanal

Retrosynthetic Analysis of 3-Methoxy-2,2-dimethylbutanal

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available precursor structures. wikipedia.orgicj-e.org This process simplifies complex structures and helps in designing a logical synthetic route. wikipedia.orgamazonaws.com

The structure of this compound presents two key functional groups for disconnection: the aldehyde and the ether.

Aldehyde Disconnection: A primary strategy for disconnecting an aldehyde is through a Functional Group Interconversion (FGI). lkouniv.ac.inrnlkwc.ac.in This involves retrosynthetically converting the aldehyde group into a primary alcohol. This transformation is the reverse of a mild oxidation reaction. This FGI step points to 3-methoxy-2,2-dimethylbutan-1-ol as the immediate precursor to the target molecule.

Ether Disconnection: The most logical disconnection for an ether is the C-O bond. lkouniv.ac.inslideshare.net For this compound, this involves cleaving the bond between the oxygen and the carbon at the third position of the butane (B89635) chain. This disconnection corresponds to a well-established forward reaction, the Williamson ether synthesis. slideshare.netwikipedia.org

Applying these strategies leads to two primary retrosynthetic pathways:

Pathway A:

FGI: Disconnect the aldehyde to a primary alcohol.

C-O Disconnection: Disconnect the ether linkage.

Pathway B:

C-O Disconnection: Disconnect the ether linkage first.

FGI: Disconnect the aldehyde to a primary alcohol.

Both pathways ultimately lead to similar fundamental building blocks.

A synthon is a hypothetical structural unit that represents a potential starting reagent in a retrosynthesis. wikipedia.org These idealized, often charged, fragments are then matched with real-world chemical reagents known as synthetic equivalents. lkouniv.ac.inwikipedia.org

Following the disconnection of the ether bond in the precursor alcohol (3-methoxy-2,2-dimethylbutan-1-ol), two key synthons are identified:

A methoxide anion synthon (CH₃O⁻).

A carbocationic synthon at the C3 position of a 2,2-dimethylbutane-1-ol framework.

The corresponding synthetic equivalents for these synthons are:

For the methoxide synthon, a common reagent is sodium methoxide or methanol (B129727) in the presence of a base.

The carbocationic synthon points to a precursor molecule that contains the highly substituted 2,2-dimethylbutane core with hydroxyl groups at the C1 and C3 positions. The most logical precursor for this framework is 2,2-dimethylbutane-1,3-diol . This diol provides the necessary carbon skeleton and functional group handles for subsequent reactions.

| Synthon | Type | Synthetic Equivalent (Precursor) |

| CH₃O⁻ | Anionic | Sodium Methoxide (CH₃ONa), Methanol (CH₃OH) |

| ⁺CH(CH₃)C(CH₃)₂CH₂OH | Cationic | 2,2-dimethylbutane-1,3-diol |

Forward Synthesis Approaches to this compound

Based on the retrosynthetic analysis, a forward synthesis can be designed starting from the identified precursors. The key steps involve forming the ether linkage and then introducing the aldehyde functional group.

The introduction of the aldehyde group is typically the final step in the synthesis to avoid its participation in undesired side reactions.

The formation of this compound from its corresponding primary alcohol, 3-methoxy-2,2-dimethylbutan-1-ol, requires a mild oxidation. chemistrysteps.com Strong oxidizing agents would lead to the formation of a carboxylic acid. chemistrysteps.comwikipedia.org The reaction must be performed under conditions that prevent over-oxidation. chemguide.co.uklibretexts.org Several reagents are suitable for this selective transformation. wikipedia.orglibretexts.org

Table of Mild Oxidizing Agents for Primary Alcohol to Aldehyde Conversion

| Reagent/System | Description | Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | A milder version of chromic acid that effectively stops the oxidation at the aldehyde stage. libretexts.org | Typically performed in a solvent like dichloromethane (CH₂Cl₂) at room temperature. libretexts.org |

| Dess-Martin periodinane (DMP) | A hypervalent iodine reagent that offers high yields and operates under non-acidic, mild conditions. wikipedia.orglibretexts.org | Performed in dichloromethane at room temperature; reaction times are often short. wikipedia.org |

The formation of the methoxy (B1213986) group on the carbon framework is a critical step. The most common and versatile method for this transformation is the Williamson ether synthesis. britannica.combyjus.com

Williamson Ether Synthesis: This method involves the reaction of an alkoxide with a primary alkyl halide or tosylate via an Sₙ2 mechanism. wikipedia.orglibretexts.org In the context of synthesizing this compound, the strategy would involve:

Starting with the precursor 2,2-dimethylbutane-1,3-diol .

Selectively protecting the primary hydroxyl group to prevent it from reacting.

Deprotonating the secondary hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide. libretexts.org

Reacting the alkoxide with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to form the ether linkage.

Removing the protecting group from the primary alcohol.

Oxidizing the resulting primary alcohol (3-methoxy-2,2-dimethylbutan-1-ol) using one of the mild methods described previously to yield the final product.

An alternative, though potentially less selective for this specific substrate, is the acid-catalyzed dehydration of two alcohol molecules. However, this method is most effective for producing simple, symmetrical ethers and often competes with elimination reactions that form alkenes. britannica.combyjus.com

Ether Linkage Formation Strategies

Nucleophilic Substitution Reactions for Methoxy Group Introduction on Branched Alkanes

A primary method for the introduction of a methoxy group onto an alkane framework is through nucleophilic substitution reactions. The Williamson ether synthesis, a classic and widely used method, involves the reaction of an alkoxide with a primary alkyl halide. This reaction typically proceeds via an S(_N)2 mechanism.

However, the application of the Williamson ether synthesis to introduce a methoxy group at the C-3 position of a 2,2-dimethylbutane derivative presents significant challenges. The substrate in this case would be a secondary halide with a bulky tert-butyl group adjacent to the reaction center. This steric hindrance severely impedes the backside attack required for an S(_N)2 reaction. Consequently, the alkoxide, which is also a strong base, is more likely to induce an E2 elimination reaction, leading to the formation of an alkene rather than the desired ether.

| Reactant 1 | Reactant 2 | Reaction Type | Major Product | Minor Product |

| Sodium methoxide | 3-halo-2,2-dimethylbutane | Elimination (E2) | 2,2-dimethyl-3-butene | 3-methoxy-2,2-dimethylbutane |

Due to these limitations, direct nucleophilic substitution on a pre-formed 2,2-dimethylbutane skeleton is generally not a viable route for the synthesis of this compound.

Hydromethoxylation Reactions of Alkenes

Hydromethoxylation, the addition of methanol across a double bond, offers an alternative approach to introduce the methoxy group. This can be envisioned starting from an appropriately substituted alkene, such as 2,2-dimethyl-3-butene. The regioselectivity of this addition is crucial. According to Markovnikov's rule, the proton would add to the less substituted carbon of the double bond, leading to the formation of a tertiary carbocation. Subsequent attack by methanol would result in the methoxy group being attached to the tertiary carbon, which is not the desired product.

To achieve the anti-Markovnikov addition required for the synthesis of a 3-methoxy-2,2-dimethylbutane precursor, specific catalysts and reaction conditions are necessary. While direct anti-Markovnikov hydromethoxylation is not a standard textbook reaction, related transformations can be considered. For instance, alkoxymercuration-demercuration can be used to achieve Markovnikov addition of an alcohol to an alkene. A conceptually related but less common anti-Markovnikov addition would be required here.

Bromomethoxylation Reactions of Alkenes

A more plausible approach for the simultaneous introduction of a methoxy group and a handle for further functionalization is the bromomethoxylation of an alkene. Reacting an alkene like 2,2-dimethyl-3-butene with bromine in the presence of methanol as a solvent leads to the formation of a bromonium ion intermediate. The subsequent nucleophilic attack by methanol occurs at the more substituted carbon, leading to the formation of a bromomethoxy derivative.

The regioselectivity of this reaction is governed by the stability of the partial positive charge in the transition state of the ring-opening of the bromonium ion. The attack of methanol at the more substituted carbon is favored, resulting in the desired connectivity for a precursor to this compound. The resulting bromoether can then be further manipulated, for instance, by reductive dehalogenation, to arrive at the target methoxy-substituted alkane.

Construction of the 2,2-Dimethylbutane Carbon Skeleton

The formation of the highly branched 2,2-dimethylbutane skeleton is a key challenge in the synthesis of the target molecule. This structure features a quaternary carbon, which often requires specialized synthetic methods.

Stereoselective Carbon-Carbon Bond Formation Methodologies

One effective strategy for constructing the 2,2-dimethylbutane framework involves the use of organometallic reagents. A Grignard reaction between a suitable Grignard reagent and pivaldehyde (2,2-dimethylpropanal) can be employed. For instance, the addition of methylmagnesium bromide to pivaldehyde would yield 3,3-dimethyl-2-butanol. This secondary alcohol can then be further functionalized.

Alternatively, organocuprates, also known as Gilman reagents, are excellent for 1,4-conjugate addition reactions. While not directly applicable to the construction of the saturated 2,2-dimethylbutane skeleton in a single step, they are valuable in building complex molecules with high stereocontrol. For the target molecule, a multi-step sequence involving organocuprates could be envisioned.

Coupling Reactions for Branched Alkane Assembly

Coupling reactions provide another avenue for the synthesis of branched alkanes. The Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal, can be used to form larger alkanes. doubtnut.com For example, the coupling of isopropyl bromide could lead to the formation of 2,3-dimethylbutane (B166060). doubtnut.com However, this method is generally not suitable for the synthesis of unsymmetrical alkanes and often suffers from side reactions. doubtnut.comwikipedia.org Therefore, it is not an ideal choice for the specific 2,2-dimethylbutane skeleton.

A more versatile approach is the Corey-House synthesis, which involves the reaction of a lithium dialkylcuprate with an alkyl halide. This method is effective for the formation of unsymmetrical alkanes and is less prone to side reactions compared to the Wurtz reaction. To construct the 2,2-dimethylbutane skeleton, one could potentially couple a tert-butylcuprate with a suitable two-carbon electrophile.

Catalyst-Controlled Synthetic Approaches

Catalyst-controlled reactions offer elegant and efficient pathways to complex molecules, often with high levels of stereocontrol. For the synthesis of this compound, catalytic methods could be employed for both the introduction of the functional groups and the construction of the carbon skeleton.

A potential route to the aldehyde functionality is through the hydroboration-oxidation of a terminal alkene. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com For instance, starting from 3-methoxy-2,2-dimethyl-1-butene, hydroboration would place the boron atom on the terminal carbon, followed by oxidation to yield the corresponding primary alcohol. Subsequent oxidation of this alcohol would then provide the target aldehyde, this compound.

Another powerful catalytic method for the synthesis of aldehydes is hydroformylation. researchgate.net This reaction involves the addition of a formyl group and a hydrogen atom across a double bond. Applying this to an alkene such as 3-methoxy-2,2-dimethyl-1-propene could potentially yield the desired aldehyde directly. However, the regioselectivity of the hydroformylation of such a sterically hindered alkene would need to be carefully controlled to favor the formation of the terminal aldehyde over its isomer.

Application of Palladium-Catalyzed Reactions in Alkene Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, providing versatile methods for the functionalization of alkenes. These reactions can be adeptly utilized for the introduction of an aldehyde functionality, a critical step in synthesizing compounds like this compound. Key transformations include hydroformylation and oxidation reactions.

Hydroformylation: Also known as the oxo process, hydroformylation involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. researchgate.net This reaction is one of the largest industrial processes in homogeneous catalysis and is fundamental for producing aldehydes from inexpensive alkenes. acs.org While rhodium and cobalt are the most common catalysts, palladium-based systems offer unique reactivity and selectivity. researchgate.net Palladium catalysts can be particularly effective for specific substrates and can provide access to branched or linear aldehydes depending on the ligands and reaction conditions employed. researchgate.netresearchgate.net For instance, the hydroformylation of an appropriately substituted alkene precursor could directly yield the target aldehyde structure.

Wacker-Type Oxidations: The Wacker process, originally developed for the oxidation of ethylene to acetaldehyde, represents a prominent example of palladium-catalyzed alkene oxidation. nih.govscispace.com The reaction mechanism involves the nucleophilic attack of water on a palladium-coordinated alkene, followed by β-hydride elimination. scispace.com Variations of this process, using different nucleophiles and co-oxidants, allow for the conversion of a wide range of terminal and internal alkenes into ketones or aldehydes. scispace.comacs.org For the synthesis of a specific aldehyde, careful substrate design and control of reaction parameters are crucial to prevent over-oxidation and ensure the desired regioselectivity.

Alkoxycarbonylation: This reaction introduces a carbonyl group and an alkoxy group across a double bond, converting alkenes into esters. nih.govacs.org While the primary product is an ester, this methodology is relevant as the resulting ester can be subsequently reduced to the desired aldehyde. Palladium-catalyzed alkoxycarbonylation can proceed through two main competing pathways: a "hydride cycle" leading to saturated esters and an "alkoxy cycle" yielding unsaturated esters. nih.govacs.org The choice of oxidant and reaction conditions can steer the reaction toward the desired pathway, offering a strategic route to precursors for complex aldehydes. nih.govnih.gov

Table 1: Overview of Palladium-Catalyzed Alkene Transformations for Aldehyde Synthesis

| Reaction Type | Catalyst System (Example) | Substrate | Product Type | Key Features |

|---|---|---|---|---|

| Hydroformylation | PdI₂ / Tricyclohexylphosphine | Alkenes/Alkynes | Aldehydes | High atom economy; regioselectivity (linear vs. branched) is controllable. researchgate.net |

| Wacker Oxidation | PdCl₂ / CuCl₂ / O₂ | Terminal Alkenes | Methyl Ketones (typically), Aldehydes (with specific substrates) | Proceeds via nucleopalladation; regioselectivity can be a challenge for internal alkenes. nih.govscispace.com |

| Alkoxycarbonylation | PdCl₂ / Ligand / Oxidant | Alkenes | Esters (Aldehyde precursors) | Versatile for synthesizing carboxylic acid derivatives; mechanism can be tuned. rsc.orgresearchgate.net |

Asymmetric Catalysis for Enantioselective and Diastereoselective Synthesis

Asymmetric catalysis is essential for the synthesis of chiral molecules, providing access to enantiomerically pure compounds. While this compound itself is not chiral, the principles of asymmetric catalysis are fundamental for synthesizing chiral derivatives or more complex structures where stereochemistry is critical.

Asymmetric Hydroformylation (AHF): This reaction is a powerful method for creating a new stereocenter while introducing an aldehyde group. researchgate.netacs.org The key to enantioselectivity lies in the use of a chiral ligand that coordinates to the metal center (typically rhodium, but also palladium and others), creating a chiral environment. acs.orgresearchgate.net This chiral catalyst complex then directs the addition of the formyl group to one face of the alkene, leading to the preferential formation of one enantiomer of the aldehyde product. researchgate.net Ligands based on scaffolds like BINOL and bisphosphines have been highly successful in achieving high enantioselectivities for a variety of substrates. acs.orgresearchgate.net

Asymmetric Additions to Aldehydes: Another critical strategy involves the enantioselective addition of nucleophiles to a prochiral aldehyde. This approach is used to construct chiral alcohols, which can be precursors to other functional groups. Catalytic systems based on chiral 1,1'-bi-2-naphthols (BINOLs) have been developed for the highly enantioselective addition of organozinc reagents to a broad range of aldehydes. acs.orgnih.gov These reactions create a C-C bond and a stereocenter simultaneously with high efficiency. nih.gov Similarly, the asymmetric addition of alkenylmetals to aldehydes, controlled by chiral ligands, is a widely used method in the synthesis of complex natural products. wikipedia.org

Table 2: Examples of Chiral Ligands in Asymmetric Catalysis

| Ligand Type | Catalyst System (Example) | Application | Outcome |

|---|---|---|---|

| BINOL-based Phosphites | Rh(acac)(CO)₂ / Chiral Phosphite | Asymmetric Hydroformylation | High enantioselectivity for various alkenes. |

| H₈BINOL-amine | In situ generated arylzinc / (S)-H₈BINOL-amine | Arylzinc addition to aldehydes | High enantioselectivity (83% to >99% ee) for chiral benzylic alcohols. acs.org |

| (S,S)-Ph-BPE | Cationic Rhodium Complex | Hydroacylation of 1,3-Dienes | Excellent enantioselectivities for functionalized ketones. nih.gov |

Chemo-, Regio-, and Stereoselective Transformations for Complex Aldehyde Synthesis

The synthesis of a specific, complex molecule like this compound hinges on achieving high levels of selectivity at every step.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. youtube.com For example, in a molecule with both an alkene and an ester, a catalyst can be chosen to selectively hydrogenate the alkene without affecting the ester. In the context of aldehyde synthesis, a chemoselective reducing agent might be used to reduce a carboxylic acid to an aldehyde without reducing other functional groups present in the molecule. nih.gov

Regioselectivity is the control over the direction or region of bond formation. youtube.com In hydroformylation, this determines whether the formyl group adds to the terminal carbon (to form a linear aldehyde) or the internal carbon (to form a branched aldehyde). researchgate.net The choice of ligands and metal catalyst is paramount in controlling this outcome. For instance, certain phosphine ligands favor the formation of linear aldehydes, while others, often bulkier, can promote the formation of the branched isomer. researchgate.net

Stereoselectivity governs the relative three-dimensional orientation of the atoms in the product. It is subdivided into enantioselectivity (favoring one of two enantiomers) and diastereoselectivity (favoring one of multiple diastereomers). youtube.com In reactions like the Mukaiyama-aldol reaction, Lewis acids or chiral catalysts can be used to control the formation of syn or anti aldol (B89426) products with high diastereoselectivity. nih.gov Boron-mediated aldol reactions, for example, are known to produce syn-aldol products with very high selectivity. nih.gov

Achieving these selectivities often involves the careful tuning of reaction conditions, including the catalyst, ligands, solvent, temperature, and pressure. nih.gov The rational design of catalysts and the deep understanding of reaction mechanisms are crucial for developing synthetic routes that deliver complex target molecules efficiently and with high purity. cell.com

Advanced Analytical Methodologies for Research on 3 Methoxy 2,2 Dimethylbutanal

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of 3-Methoxy-2,2-dimethylbutanal. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. tamu.edulibretexts.org It relies on the magnetic properties of atomic nuclei with non-zero spin, such as ¹H and ¹³C. libretexts.orgpressbooks.pub When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are influenced by their local chemical environment. libretexts.org The resulting spectrum provides information on the number of different types of nuclei, their connectivity, and their spatial arrangement.

For this compound, ¹H NMR spectroscopy can distinguish between the different protons in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. pressbooks.pubwebassign.net The integration of the peak area reveals the relative number of protons responsible for the signal, and spin-spin coupling, which results in the splitting of signals, provides information about adjacent, non-equivalent protons. libretexts.orgwebassign.net

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | 9.6 - 9.8 | s | 1H | Aldehyde proton (-CHO) |

| b | 3.4 - 3.6 | s | 1H | Methine proton (-CH(OCH₃)-) |

| c | 3.3 - 3.5 | s | 3H | Methoxy (B1213986) protons (-OCH₃) |

| d | 1.0 - 1.2 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

Note: Predicted values are based on standard chemical shift tables and the molecular structure. Actual values may vary depending on the solvent and spectrometer frequency. 's' denotes a singlet.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision, typically to four or more decimal places. innovareacademics.inbioanalysis-zone.com This accuracy allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com Techniques like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used to achieve high resolution. innovareacademics.in

In the analysis of this compound, HRMS can confirm the molecular formula C₇H₁₄O₂. The instrument ionizes the molecule, often forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), and measures its exact mass. uzh.ch The high energy of ionization can also cause the molecule to break apart into characteristic fragment ions. uzh.ch Analyzing these fragmentation patterns provides valuable structural information, corroborating the data from other spectroscopic methods. For instance, a common fragmentation for aldehydes is the loss of the CHO group, and ethers can cleave at the C-O bond.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₇H₁₄O₂ | 130.0994 |

| [M+H]⁺ | C₇H₁₅O₂ | 131.1072 |

| [M-CHO]⁺ | C₆H₁₃O | 101.0966 |

| [C(CH₃)₃]⁺ | C₄H₉ | 57.0704 |

Note: These values represent the theoretical monoisotopic masses.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule. upi.eduupi.edu It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uzh.chnih.gov Each functional group absorbs at a characteristic frequency (wavenumber, cm⁻¹), making the resulting spectrum a molecular "fingerprint". upi.eduresearchgate.net

For this compound, the FTIR spectrum would be expected to show strong, characteristic absorption bands for the aldehyde and ether functional groups. A strong peak around 1720-1740 cm⁻¹ corresponds to the C=O stretching of the aldehyde. researchgate.net The C-H stretch of the aldehyde proton typically appears as a pair of weaker bands between 2700-2900 cm⁻¹. researchgate.net The presence of the ether linkage is confirmed by a characteristic C-O stretching band in the 1050-1150 cm⁻¹ region. researchgate.net FTIR is also highly effective for monitoring chemical reactions, such as the synthesis or degradation of the compound, by observing the appearance or disappearance of specific functional group peaks over time. nih.govcopernicus.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 2960-2850 | C-H Stretch | Alkyl groups |

| 2820 & 2720 | C-H Stretch | Aldehyde |

| 1730 | C=O Stretch | Aldehyde |

| 1100 | C-O Stretch | Ether |

Note: These are typical wavenumber ranges for the specified functional groups.

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or complex matrices, as well as for assessing its purity and resolving its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. gcms-id.canih.gov In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. nih.gov As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a mass spectrum that aids in its identification. gcms-id.caf1000research.com

GC-MS is an ideal method for analyzing the products of reactions involving this compound. copernicus.org It allows for the separation and identification of the target compound, unreacted starting materials, and any byproducts. unar.ac.idresearchgate.net By using an internal or external standard, the technique can also provide accurate quantification of the analyte. nih.gov The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation and structural details. f1000research.com

Table 4: Typical GC-MS Parameters for Analysis of Volatile Carbonyls

| Parameter | Setting | Purpose |

| GC System | ||

| Column | VF-5 MS (or similar non-polar) | Separation based on volatility |

| Carrier Gas | Helium | Inert mobile phase |

| Inlet Temperature | 250 °C | Ensure rapid volatilization of sample |

| Oven Program | 50 °C hold 2 min, ramp to 280 °C | Separate compounds with different boiling points |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized fragmentation for library matching |

| Mass Range | 40-400 amu | Detect parent and fragment ions of interest |

Note: Parameters are illustrative and would be optimized for specific applications.

Since this compound possesses a chiral center, it exists as a pair of enantiomers (R and S forms). Chiral chromatography is a specialized technique used to separate these enantiomers. uma.esgcms.cz This is typically achieved using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP). nih.govgcms.cz The CSP contains a chiral selector (e.g., derivatized cyclodextrins) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute at different times. gcms.czoup.com

By separating the enantiomers, their relative proportions in a mixture can be determined. uma.es The enantiomeric excess (ee), a measure of the purity of a chiral sample, is calculated from the peak areas of the two enantiomers in the chromatogram. nih.govoup.com This analysis is critical in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

Computational Chemistry and Theoretical Investigations of 3 Methoxy 2,2 Dimethylbutanal

Density Functional Theory (DFT) Studies for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ggckondagaon.in It is widely employed to predict a variety of molecular properties and to assess chemical reactivity. For 3-Methoxy-2,2-dimethylbutanal, DFT calculations can elucidate fundamental characteristics that govern its behavior.

Detailed Research Findings:

While specific DFT studies on this compound are not prevalent in the literature, analysis of structurally similar compounds like 2,2-Dimethoxybutane and 3,3-dimethylbutanal provides a strong basis for predicting its properties. copernicus.org DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine optimized geometry, partial atomic charges, and frontier molecular orbitals (HOMO and LUMO).

For a related compound, 2,2-Dimethoxybutane, DFT calculations revealed partial charges of +0.25 e on the central carbon and -0.45 e on the oxygen atoms, indicating significant electron withdrawal by the methoxy (B1213986) groups. The Highest Occupied Molecular Orbital (HOMO) was found to be localized on the oxygen lone pairs, while the Lowest Unoccupied Molecular Orbital (LUMO) resided on the σ* orbitals of the C-O bonds. This suggests that the oxygen atoms are sites of nucleophilic reactivity. Similar calculations for this compound would be expected to show a high electron density around the carbonyl and ether oxygens, making them susceptible to electrophilic attack, while the carbonyl carbon would be an electrophilic center.

Reactivity indices derived from DFT, such as electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), can be used to quantitatively predict reaction outcomes. These indices are instrumental in understanding reaction mechanisms in organic chemistry.

Illustrative Predicted Molecular Properties for this compound (Based on Analogous Compounds)

| Property | Predicted Value / Description | Significance |

|---|---|---|

| HOMO Energy | ~ -9.5 to -10.5 eV | Indicates the molecule's capacity to donate electrons; associated with ionization potential. Localized on oxygen atoms. |

| LUMO Energy | ~ +1.0 to +2.0 eV | Indicates the molecule's capacity to accept electrons; associated with electron affinity. Localized on the carbonyl group. |

| HOMO-LUMO Gap | ~ 10.5 to 12.5 eV | Relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability. |

| Dipole Moment | ~ 2.0 to 3.0 D | Quantifies the overall polarity of the molecule, arising from the electronegative oxygen atoms of the ether and carbonyl groups. |

| Electrostatic Potential | Negative potential around oxygen atoms; positive potential around the aldehydic proton and carbonyl carbon. | Maps regions of electrophilic and nucleophilic reactivity, guiding the understanding of intermolecular interactions. |

Note: The values in this table are illustrative and represent expected ranges based on computational studies of similar aldehydes and ethers, as direct published data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. wiley.comarxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on conformational flexibility and non-covalent intermolecular interactions. wiley.comarxiv.orgacs.org

Detailed Research Findings:

For a molecule like this compound, MD simulations, often employing force fields like OPLS (Optimized Potentials for Liquid Simulations), are essential for exploring its conformational space. wiley.comarxiv.orgarxiv.orgscispace.com The structure contains several rotatable bonds, primarily the C2-C3 and C3-O bonds, leading to various possible conformers. The bulky tert-butyl group ((CH₃)₃C-) at the C2 position introduces significant steric hindrance, which heavily influences the preferred rotational conformations.

Conformational analysis of related alkanes like butane (B89635) and 2,3-dimethylbutane (B166060) shows a preference for staggered conformations (like anti and gauche) over eclipsed conformations to minimize torsional and steric strain. unizin.org In butane, the anti conformation, where the two methyl groups are 180° apart, is the most stable. unizin.org For this compound, rotation around the C2-C3 bond would be similarly governed by the steric repulsion between the large tert-butyl group and the methoxy group. The lowest energy conformation would likely be a staggered arrangement where these bulky groups are positioned to minimize steric strain. unizin.org

MD simulations can also model how this compound interacts with other molecules, such as solvents. In aqueous solution, the oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors. MD simulations can quantify the strength and lifetime of these hydrogen bonds and reveal the structure of the surrounding solvent shell. Studies on other aldehydes at the air-water interface have shown that solvation dynamics can significantly affect molecular properties and reactivity. rsc.org

Key Conformational and Interactional Insights from MD Simulations:

| Feature | Description | Expected Impact on this compound |

|---|---|---|

| C2-C3 Bond Rotation | Rotation is hindered by the large tert-butyl group. | The molecule will predominantly adopt staggered conformations to minimize steric repulsion between the tert-butyl and methoxy groups. Eclipsed conformations will be high in energy. |

| Conformational Isomers | Existence of multiple gauche and anti conformers. | An equilibrium of conformers will exist at room temperature, with the population of each determined by its relative free energy. unizin.org |

| Intermolecular Interactions | The carbonyl and ether oxygens can form hydrogen bonds with donor solvents (e.g., water, alcohols). The alkyl portion engages in van der Waals interactions. | Solvation in polar, protic solvents will be driven by hydrogen bonding, influencing solubility and reactivity. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly DFT, are indispensable for investigating the detailed mechanisms of chemical reactions. acs.org These methods allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies, providing a step-by-step understanding of how reactants are converted into products. acs.orgwuxiapptec.com

Detailed Research Findings:

While no specific mechanistic studies for this compound were found, research on similar molecules demonstrates the power of this approach. For instance, the atmospheric degradation of aldehydes like 3,3-dimethylbutanal has been studied computationally. copernicus.orgnih.govacs.orgcopernicus.org These reactions are often initiated by hydroxyl (OH) radicals, which can abstract a hydrogen atom from the molecule.

For this compound, several reaction pathways are possible for OH radical attack:

H-abstraction from the aldehydic group (-CHO): This is typically a favorable pathway for aldehydes, leading to the formation of an acyl radical.

H-abstraction from the methoxy group (-OCH₃).

H-abstraction from the methylene (B1212753) group (-CH₂-).

Quantum chemical calculations can determine the activation barrier for each of these pathways. The pathway with the lowest energy barrier will be the dominant reaction channel. Following the initial abstraction, the resulting radical can react further, for example, with O₂ in the atmosphere. researchgate.net A study on the photochemistry of 3,3-dimethylbutanal identified both Norrish type I (radical formation) and Norrish type II (molecular rearrangement) decomposition channels, which were analyzed using ab initio and DFT computations. nih.govacs.org

Furthermore, computational studies on catalyzed reactions, such as the palladium/Brønsted acid-catalyzed hydromethoxylation of alkenes, show how these methods can unravel complex catalytic cycles, including the roles of ligands and the energetics of intermediates and transition states. acs.org

Illustrative Reaction Pathway Analysis for H-Abstraction by OH Radical

| H-Abstraction Site | Relative Activation Energy (Illustrative) | Resulting Radical Intermediate |

|---|---|---|

| Aldehydic C-H | Lowest | 3-Methoxy-2,2-dimethylbutanoyl radical |

| Methylene C-H | Intermediate | 3-Methoxy-2,2-dimethylbut-1-yl radical |

| Methoxy C-H | Highest | (2,2-Dimethyl-1-oxobutyl)oxymethyl radical |

Note: The relative activation energies are illustrative, based on known reactivity trends for aldehydes and ethers. The aldehydic hydrogen is generally the most susceptible to abstraction by radicals.

Prediction of Spectroscopic Signatures from First Principles

Ab initio (from first principles) quantum chemical calculations are a powerful tool for predicting the spectroscopic signatures of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and structural elucidation of unknown compounds and help interpret experimental data.

Detailed Research Findings:

The prediction of NMR chemical shifts is often performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT (e.g., B3LYP/6-31G**). nih.gov This approach calculates the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While GIAO calculations can provide reasonable accuracy, empirical scaling or correction factors are often applied to improve the match with experimental data. nih.govgithub.io

IR spectra are predicted by calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other method-inherent approximations.

For this compound, computational methods would predict characteristic signals. For instance, in the ¹H NMR spectrum, distinct signals would be expected for the aldehydic proton, the methoxy protons, the methylene protons, and the tert-butyl protons. In the IR spectrum, strong absorption bands would be predicted for the C=O stretch of the aldehyde and the C-O stretches of the ether linkage.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Peaks / Shifts (Illustrative) | Assignment |

|---|---|---|

| ¹H NMR | δ 9.5 - 9.8 ppm (t) | Aldehydic proton (-CHO) |

| δ 3.3 - 3.5 ppm (s) | Methoxy protons (-OCH₃) | |

| δ 2.2 - 2.4 ppm (d) | Methylene protons (-CH₂-) | |

| δ 1.0 - 1.2 ppm (s) | tert-Butyl protons (-C(CH₃)₃) | |

| ¹³C NMR | δ 200 - 205 ppm | Carbonyl carbon (C=O) |

| δ 70 - 80 ppm | Methoxy-bearing carbon (C-O) | |

| δ 55 - 60 ppm | Methoxy carbon (-OCH₃) | |

| δ 45 - 55 ppm | Methylene carbon (-CH₂-) | |

| δ 30 - 35 ppm | Quaternary carbon (-C(CH₃)₃) | |

| δ 25 - 30 ppm | tert-Butyl methyl carbons (-C(CH₃)₃) | |

| IR Spectroscopy | ~1725 - 1740 cm⁻¹ | C=O stretch (strong) |

| ~2720, ~2820 cm⁻¹ | Aldehydic C-H stretch (medium, two bands) | |

| ~1100 - 1150 cm⁻¹ | C-O-C stretch (strong) | |

| ~2850 - 3000 cm⁻¹ | Alkyl C-H stretch (strong) |

Note: These predicted values are illustrative, based on typical chemical shifts and absorption frequencies for the functional groups present and data from analogous compounds.

Applications of 3 Methoxy 2,2 Dimethylbutanal in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The field of asymmetric synthesis focuses on the stereoselective preparation of chiral compounds, which is of paramount importance in pharmaceuticals, agrochemicals, and fragrances. wiley.com Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic sequence to introduce a specific stereocenter, guiding the formation of the desired stereoisomer of the final product. wiley.comrsc.org

While 3-Methoxy-2,2-dimethylbutanal is an achiral molecule itself, its structure is well-suited for use in reactions that generate new chiral centers. The aldehyde functional group can be readily transformed under asymmetric conditions. For instance, in enantioselective aldol (B89426) or allylation reactions, a chiral catalyst or auxiliary can control the facial selectivity of the nucleophilic attack on the carbonyl carbon, leading to the formation of chiral secondary alcohols with high enantiomeric excess.

A key feature influencing these transformations is the methoxy (B1213986) group located at the β-position relative to the carbonyl. This group can act as a coordinating site for a metal-based chiral catalyst, creating a rigid, chelated transition state. uoa.gr This chelation helps to lock the conformation of the molecule during the reaction, enhancing the transfer of stereochemical information from the catalyst to the substrate and resulting in a high degree of asymmetric induction. uoa.gr The synthesis of chiral aldehydes and ketones often relies on metalloenamines where an alkoxy group is crucial for establishing a rigid structure during the alkylation step. uoa.gr

Participation in Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all conducted in a single pot. Multicomponent reactions (MCRs) are even more efficient, combining three or more starting materials in one operation to form a complex product that contains portions of all the reactants. researchgate.net Aldehydes are frequent and essential participants in many classical MCRs.

This compound, with its reactive aldehyde functionality, is a prime candidate for inclusion in such sophisticated reaction sequences. It can serve as the electrophilic component in well-known MCRs, including:

The Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.

The Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides.

The involvement of this compound in these reactions would introduce its unique 3-methoxy-2,2-dimethylpropyl fragment into the final complex molecular structure. The development of catalytic systems for cascade reactions that can tolerate various functional groups makes this compound a suitable substrate for one-pot syntheses of complex organic molecules. mdpi.com

Precursor for Complex Molecular Architectures and Specialty Chemicals

The structural attributes of this compound make it a valuable starting material for the synthesis of more complex molecules and specialty chemicals. ontosight.ai The aldehyde group provides a reactive handle for carbon-carbon bond formation and elaboration, while the 2,2-dimethyl substitution provides steric bulk and chemical stability, a feature often desired in materials science and medicinal chemistry. The methoxy group can influence the physical properties of the final product, such as solubility and lipophilicity. wikipedia.org

Its potential as a precursor extends to various classes of compounds. For example, it could be used in the synthesis of specialized polymers, where the neopentyl-like structure could impart thermal stability and the ether linkage could provide flexibility. In the fragrance and flavor industry, derivatives of this aldehyde could be explored for novel organoleptic properties, as the molecular shape and functional groups are key determinants of scent and taste. The synthesis of complex molecules often benefits from starting with precursors that contain multiple functional groups, and this compound's structure is well-suited for this role. ontosight.ai

Functional Group Interconversions to Diverse Organic Compounds (e.g., carboxylic acids, esters, amines, alcohols)

One of the most fundamental applications of this compound is its role as a substrate for a variety of functional group interconversions (FGIs). imperial.ac.uk An FGI is the conversion of one functional group into another through processes like oxidation, reduction, or substitution. imperial.ac.ukub.edu These transformations allow chemists to access a range of related compounds from a single, readily available starting material.

Key interconversions starting from this compound include:

Reduction to Alcohols: The aldehyde can be easily reduced to the corresponding primary alcohol, 3-methoxy-2,2-dimethylbutanol , using standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). imperial.ac.uk This alcohol can then serve as a building block for ethers and esters.

Oxidation to Carboxylic Acids: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (the Jones reagent), can convert the aldehyde group into a carboxylic acid, yielding 3-methoxy-2,2-dimethylbutanoic acid . pressbooks.pub This acid is a precursor for amides, acid chlorides, and esters.

Conversion to Esters: The synthesis of esters can be achieved in a two-step process: oxidation of the aldehyde to the carboxylic acid, followed by a Fischer esterification reaction with an alcohol under acidic catalysis.

Conversion to Amines: Through a process called reductive amination, this compound can be transformed into primary, secondary, or tertiary amines. This reaction involves the initial formation of an imine or enamine by reacting the aldehyde with ammonia (B1221849) or a primary/secondary amine, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

These straightforward transformations are summarized in the table below.

| Starting Compound | Reagent(s) | Product Compound | Transformation Type |

| This compound | 1. NaBH₄ or LiAlH₄2. H₂O workup | 3-methoxy-2,2-dimethylbutanol | Reduction |

| This compound | 1. KMnO₄ or CrO₃/H₂SO₄2. H₃O⁺ workup | 3-methoxy-2,2-dimethylbutanoic acid | Oxidation |

| This compound | 1. R-NH₂2. NaBH₃CN | N-alkyl-3-methoxy-2,2-dimethylbutan-1-amine | Reductive Amination |

| This compound | 1. Oxidation (e.g., KMnO₄)2. R-OH, H⁺ | Alkyl 3-methoxy-2,2-dimethylbutanoate | Oxidation & Esterification |

Derivatives and Analogues of 3 Methoxy 2,2 Dimethylbutanal

Synthese verwandter Aldehyde und Ether mit variierten Substitutionsmustern

Die Synthese von Analoga von 3-Methoxy-2,2-dimethylbutanal kann durch verschiedene etablierte organisch-chemische Methoden erfolgen. Ein gängiger Ansatz ist die reduktive Veretherung, bei der Aldehyde oder Ketone in Gegenwart eines Reduktionsmittels mit Alkoholen zu Ethern umgesetzt werden. organic-chemistry.org Diese Methode ermöglicht die Einführung einer Vielzahl von Alkoxygruppen anstelle der Methoxygruppe.

Ein alternativer Weg zur Synthese von Analoga mit unterschiedlichen Substitutionsmustern am quartären Kohlenstoffzentrum könnte von substituierten Malonsäureestern ausgehen. Durch zweifache Alkylierung und anschließende Reduktion und Modifikation der funktionellen Gruppen können diverse Strukturen erzeugt werden. Die Oxidation von primären Alkoholen zu Aldehyden ist ein Schlüsselschritt in vielen dieser Synthesewege, der mit einer Reihe von Reagenzien wie Pyridiniumchlorochromat (PCC) oder durch Swern-Oxidation erreicht werden kann.

Die Synthese von strukturell verwandten Ethern kann auch durch Williamson-Ethersynthese erfolgen, obwohl die sterische Hinderung durch die Neopentyl-ähnliche Struktur eine Herausforderung darstellen kann. Die Auswahl der Reaktionsbedingungen und Reagenzien ist entscheidend, um hohe Ausbeuten zu erzielen und Nebenreaktionen zu minimieren. organic-chemistry.org

Tabelle 1: Synthesestrategien für Analoga von this compound

| Zielstruktur (Analog) | Mögliche Synthesemethode | Ausgangsmaterialien (Beispiele) |

|---|---|---|

| 3-Ethoxy-2,2-dimethylbutanal | Reduktive Veretherung und Oxidation | 2,2-Dimethyl-3-hydroxypropanal, Ethanol |

| 3-Methoxy-2-ethyl-2-methylbutanal | Alkylierung eines β-Ketoesters | Ethyl-2-methylacetoacetat, Ethyliodid |

Untersuchung von Stereoisomeren und Diastereomeren

This compound selbst ist in seiner Grundstruktur achiral, da es kein stereogenes Zentrum aufweist. Das Kohlenstoffatom C2 ist an zwei identische Methylgruppen gebunden, und das Aldehyd-Kohlenstoffatom ist sp²-hybridisiert.

Stereoisomerie wird jedoch zu einem wichtigen Aspekt, wenn Derivate oder Analoga betrachtet werden, bei denen durch Substitution ein oder mehrere chirale Zentren entstehen. utexas.edu

Einführung eines Chiralitätszentrums bei C2: Wenn eine der beiden Methylgruppen am C2-Atom durch einen anderen Substituenten (z. B. eine Ethylgruppe) ersetzt wird, wird C2 zu einem stereogenen Zentrum. Dies führt zur Existenz von zwei Enantiomeren (R- und S-Isomer).

Einführung eines Chiralitätszentrums bei C3: Obwohl in der Stammverbindung C3 achiral ist, kann die Einführung von Substituenten an diesem Kohlenstoffatom ebenfalls zu Chiralität führen.

Wenn ein Molekül n nicht-äquivalente stereogene Zentren besitzt, kann es bis zu 2ⁿ Stereoisomere geben. utexas.edu Bei zwei solchen Zentren sind vier Stereoisomere möglich: zwei Paare von Enantiomeren, die zueinander in einem diastereomeren Verhältnis stehen. utexas.edu Diastereomere sind Stereoisomere, die sich nicht wie Bild und Spiegelbild verhalten und sich in ihren physikalischen Eigenschaften wie Schmelzpunkt, Siedepunkt und Löslichkeit unterscheiden. libretexts.orgscribd.com

Tabelle 2: Hypothetische chirale Analoga und ihre möglichen Stereoisomere

| Name des Analogs | Position des Chiralitätszentrums | Anzahl der Stereoisomere | Art der Isomere |

|---|---|---|---|

| (R/S)-3-Methoxy-2-ethyl-2-methylbutanal | C2 | 2 | Enantiomere |

| (2R/S, 3R/S)-3-Methoxy-2-methylbutanal | C2, C3 | 4 | Diastereomere, Enantiomere |

Funktionalisierung der Aldehydgruppe zu Carbonsäuren, Estern, Alkoholen und Aminen

Die Aldehydgruppe ist eine der vielseitigsten funktionellen Gruppen in der organischen Chemie und ermöglicht den Zugang zu einer breiten Palette anderer Verbindungsklassen durch einfache Umwandlungen. ncert.nic.inksu.edu.sa

Carbonsäuren: Die Oxidation der Aldehydgruppe in this compound zur entsprechenden Carbonsäure, 3-Methoxy-2,2-dimethylbutansäure, kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat (KMnO₄), Chrom(VI)-Reagenzien (z. B. Jones-Reagenz) oder unter milderen Bedingungen mit Silberoxid (Tollens-Reagenz) erreicht werden. ncert.nic.inpraadisedu.com

Alkohole: Die Reduktion des Aldehyds führt zum primären Alkohol, 3-Methoxy-2,2-dimethylbutan-1-ol. Standardreagenzien für diese Umwandlung sind Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄). 182.160.97

Ester: Ester können in einem zweistufigen Prozess hergestellt werden. Zuerst wird der Aldehyd zur Carbonsäure oxidiert, die dann in einer säurekatalysierten Reaktion (Fischer-Veresterung) mit einem Alkohol zum entsprechenden Ester umgesetzt wird. ncert.nic.in

Amine: Die Umwandlung in ein Amin erfolgt typischerweise durch reduktive Aminierung. Dabei wird der Aldehyd zunächst mit Ammoniak, einem primären oder sekundären Amin zu einem Imin (oder Enamin) umgesetzt, das anschließend in situ mit einem Reduktionsmittel wie Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃) zum Amin reduziert wird. rsc.org Diese Reaktion ist eine effiziente Methode zur Bildung von C-N-Bindungen. rsc.org

Tabelle 3: Umwandlung der Aldehydgruppe von this compound

| Ziel-Funktionelle Gruppe | Reaktionsart | Typische Reagenzien | Produkt |

|---|---|---|---|

| Carbonsäure | Oxidation | KMnO₄, CrO₃/H₂SO₄ (Jones) | 3-Methoxy-2,2-dimethylbutansäure |

| Alkohol | Reduktion | NaBH₄, LiAlH₄ | 3-Methoxy-2,2-dimethylbutan-1-ol |

| Ester | Oxidation, dann Veresterung | 1. KMnO₄; 2. R'-OH, H⁺ | 3-Methoxy-2,2-dimethylbutansäurealkylester |

Modifikation der Etherbindung und Einfluss auf die Reaktivität

Die Etherbindung in this compound ist im Allgemeinen chemisch stabil. Ether werden typischerweise unter sauren Bedingungen gespalten, oft unter Verwendung von starken Säuren wie Bromwasserstoffsäure (HBr) oder Iodwasserstoffsäure (HI). Die Reaktivität der Methoxygruppe in diesem spezifischen Molekül wird jedoch maßgeblich durch die benachbarte sterisch anspruchsvolle gem-Dimethylgruppe beeinflusst.

Die erhebliche sterische Hinderung am C2-Atom erschwert einen nukleophilen Angriff über einen Sₙ2-Mechanismus am Methylenkohlenstoff (C3) der Etherbindung. Eine Spaltung würde daher wahrscheinlich einen Sₙ1-ähnlichen Mechanismus erfordern, der über die Bildung eines intermediären Kations abläuft. Unter stark sauren Bedingungen könnte der Sauerstoff des Ethers protoniert werden, gefolgt von einer heterolytischen Spaltung der C-O-Bindung. acs.org

Die Modifikation der Ethergruppe selbst hat einen direkten Einfluss auf die Reaktivität:

Vergrößerung der Alkylgruppe (z. B. Ethoxy, Isopropoxy): Eine Erhöhung der sterischen Masse an der Etherfunktion würde die Zugänglichkeit für Reagenzien weiter verringern und die Spaltungsreaktionen verlangsamen.

Einführung elektronenziehender Gruppen: Der Ersatz der Methylgruppe durch eine elektronenziehende Gruppe würde das Sauerstoffatom des Ethers desaktivieren, die Protonierung erschweren und die Spaltung der Etherbindung unter sauren Bedingungen zusätzlich hemmen.

Einführung von Arylgruppen (z. B. Phenoxy): Eine Arylgruppe würde die elektronischen Eigenschaften der Etherbindung signifikant verändern und möglicherweise alternative Reaktionswege, beispielsweise an der aromatischen Einheit, eröffnen.

Die Reaktivität wird somit durch ein Zusammenspiel von sterischen und elektronischen Effekten bestimmt, wobei die Neopentyl-artige Struktur einen dominanten sterischen Einfluss ausübt.

Tabelle der erwähnten Verbindungen

| Name der Verbindung |

| This compound |

| 3-Ethoxy-2,2-dimethylbutanal |

| 3-Methoxy-2-ethyl-2-methylbutanal |

| 4-Methoxy-3,3-dimethylpentanal |

| 2,2-Dimethyl-3-hydroxypropanal |

| Ethyl-2-methylacetoacetat |

| 3-Methoxy-2,2-dimethylpropylmagnesiumchlorid |

| (R/S)-3-Methoxy-2-ethyl-2-methylbutanal |

| (2R/S, 3R/S)-3-Methoxy-2-methylbutanal |

| (R/S)-3-Methoxy-2,2,3-trimethylbutanal |

| 3-Methoxy-2,2-dimethylbutansäure |

| 3-Methoxy-2,2-dimethylbutan-1-ol |

| 3-Methoxy-2,2-dimethylbutansäurealkylester |

| N-substituiertes 3-Methoxy-2,2-dimethylbutan-1-amin |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for 3-Methoxy-2,2-dimethylbutanal

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. numberanalytics.com For a compound like this compound, this involves moving away from traditional methods that may use hazardous reagents or produce significant waste. researchgate.net

Future research will likely focus on several key areas:

Biocatalysis: The use of enzymes and engineered microorganisms to produce aldehydes is a rapidly advancing field. sciepublish.commdpi.com Developing a biocatalytic route to this compound, potentially starting from a renewable feedstock, would be a significant step towards sustainability. This could involve engineering pathways in microbes like E. coli or S. cerevisiae that can convert simple sugars or fatty acids into the desired aldehyde. sciepublish.comnih.gov A major challenge in this area is overcoming the inherent toxicity of aldehydes to microbial cells. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability compared to traditional batch processes. Adapting known syntheses of this compound, or developing new ones, for a flow environment could lead to more sustainable industrial production.

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Future routes will aim to minimize byproduct formation through reactions like catalytic hydroformylation of a corresponding vinyl ether or direct, selective oxidation of 3-methoxy-2,2-dimethylbutan-1-ol. numberanalytics.com

| Synthesis Strategy | Potential Advantages | Key Challenges |

| Biocatalysis | Use of renewable feedstocks, mild reaction conditions, high selectivity. | Aldehyde toxicity to microorganisms, pathway engineering complexity. sciepublish.comnih.gov |

| Flow Chemistry | Improved safety, scalability, and process control. | Requires specialized equipment, optimization of reaction parameters for flow. |

| Atom Economy | Reduced waste, increased efficiency. | Development of highly selective catalysts, avoiding stoichiometric reagents. numberanalytics.com |

Exploration of New Catalytic Systems for Efficient and Selective Transformations

Catalysis is fundamental to improving the efficiency and selectivity of chemical reactions. numberanalytics.com For this compound, new catalytic systems could revolutionize its synthesis and subsequent transformations.

Key research directions include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. organic-chemistry.org Developing a photoredox-catalyzed method for the synthesis of α-alkoxy aldehydes or for the functionalization of this compound itself represents a promising frontier. For instance, systems could be designed for cross-coupling reactions that are otherwise difficult to achieve. organic-chemistry.org

Homogeneous and Heterogeneous Catalysis: Research into novel metal-based catalysts (e.g., using iron, manganese, or copper) continues to yield more efficient and selective oxidation methods for converting alcohols to aldehydes. helsinki.firsc.org A nitrite-modified Wacker oxidation, for example, has shown high aldehyde selectivity for oxygenated alkenes. organic-chemistry.org Applying these advanced catalytic systems to the synthesis of this compound from its corresponding alcohol could offer a more practical and selective route. helsinki.fi

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for many transformations. mdpi.com Exploring organocatalytic routes, such as those using N-heterocyclic carbenes (NHCs) or chiral amines, could enable new asymmetric transformations starting from or leading to this compound, providing access to enantioenriched products. mdpi.comacs.org

Advanced Computational Modeling for De Novo Design and Enhanced Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.orgnih.gov Applying these methods to this compound can accelerate discovery and optimization.

Future computational efforts will likely involve:

Mechanism Elucidation: DFT calculations can be used to map out the complete energy profiles of potential synthetic routes. acs.org This allows researchers to understand the rate-determining steps, identify key intermediates, and predict the feasibility of a proposed reaction before attempting it in the lab. nih.gov For example, computational studies can clarify the mechanism of aldehyde oxidation by cytochrome P450 enzymes or the pathways of deformylation reactions. nih.govmanchester.ac.uk

Catalyst Design: Computational screening can be used to design new catalysts with enhanced activity and selectivity. By modeling the interaction between the substrate (or a precursor) and a potential catalyst, researchers can predict which catalyst structures will be most effective, saving significant experimental time and resources.

Predictive Modeling: As more data on the reactions of alkoxy aldehydes becomes available, machine learning and AI models could be trained to predict reaction outcomes, suggest optimal reaction conditions, and even propose entirely new synthetic pathways.

Expanding the Scope of Applications in Target-Oriented Synthesis

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, making aldehydes valuable building blocks in the synthesis of complex molecules like natural products and pharmaceuticals. researchgate.netrsc.org this compound, with its specific substitution pattern, offers unique steric and electronic properties that can be exploited in target-oriented synthesis.

Opportunities for expanding its applications include:

Homologation Reactions: Developing new methods for one-carbon homologation—extending the carbon chain by a single carbon—would transform this compound into a precursor for other valuable synthetic intermediates. researchgate.netrsc.org

Multicomponent Reactions: Designing novel multicomponent reactions where this compound is a key reactant would allow for the rapid construction of molecular complexity from simple starting materials.

Synthesis of Chiral Architectures: Asymmetric functionalization of the aldehyde or its derivatives could lead to the synthesis of molecules with defined stereochemistry, which is crucial for bioactive compounds. mdpi.com The presence of the methoxy (B1213986) group could serve as a directing or activating group in such stereoselective transformations.

Functional Materials: Aldehyde-functionalized surfaces and nanoparticles have shown promise in applications like drug capture and biosensing. nih.govacs.org Exploring the immobilization of this compound or similar structures onto materials could open up new technological applications.

Q & A

Basic Research Questions

Q. What are the optimal electrochemical methods for detecting 3-Methoxy-2,2-dimethylbutanal derivatives in biological samples?

- Methodology : Use a modified carbon paste electrode (CPE) with a cis-dioxo molybdenum(VI) complex and 2% cationic surfactant (e.g., 1-octanaminium bromide) to enhance peak resolution. Employ differential pulse voltammetry (DPV) in a 0.1 M acetate buffer (pH 5.0) for simultaneous detection of analytes like dopamine and ascorbic acid. Calibrate with standard solutions deoxygenated via nitrogen purging .

- Key Parameters : Linear ranges (e.g., 2.0 × 10⁻⁶–1.0 × 10⁻² M for dopamine), detection limits (~10⁻⁷ M), and peak separation (>300 mV) .

Q. How is this compound synthesized, and what are critical purification steps?

- Synthesis : Adapt methods for analogous aldehydes, such as acid-catalyzed reactions between methanol and ketones (e.g., 3-methyl-2-butanone). Use dichloroethane as a solvent and sodium triacetoxyhydroborate for reductive amination steps .

- Purification : Extract with ethyl acetate or dichloromethane, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Confirm purity via NMR or mass spectrometry .

Advanced Research Questions

Q. How does pH influence the electrochemical behavior of this compound in mixed analyte systems?

- Experimental Design : Test buffered solutions (pH 3.0–7.0) using phosphate (pH 3.0, 6.0, 7.0) and acetate (pH 4.0, 5.0). Optimize at pH 5.0 for maximal peak separation (308 mV) and sensitivity. Validate with cyclic voltammetry (CV) at scan rates of 25–200 mV/s, confirming diffusion-controlled oxidation via linear Ip,a vs. υ¹/² plots .

- Data Interpretation : At pH 5.0, capacitive background currents are minimized, reducing signal overlap and improving reproducibility .

Q. What strategies mitigate interference from coexisting ions/biomolecules in detecting this compound derivatives?

- Interference Testing : Spike samples with 100-fold concentrations of ions (K⁺, Ca²⁺, etc.) and biomolecules (glucose, adrenaline). Monitor signal changes (<5% acceptable). Use standard addition methods for recovery validation in serum/pharmaceutical matrices .

- Resolution Enhancement : Surfactant-modified electrodes reduce nonspecific adsorption. For example, 2% cationic surfactant in CPEs improves selectivity by electrostatically repelling positively charged interferents .

Q. How can the stability and reproducibility of this compound-based sensors be validated?

- Stability Tests : Store modified electrodes at 4°C and test response drift over 30 days. Report relative standard deviations (R.S.D.) for repeated measurements (e.g., <3.7% for dopamine in serum) .

- Reproducibility Metrics : Compare intra- and inter-electrode CVs for peak currents. Use AOAC guidelines for recovery assays (e.g., 95–105% recovery in spiked samples) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.